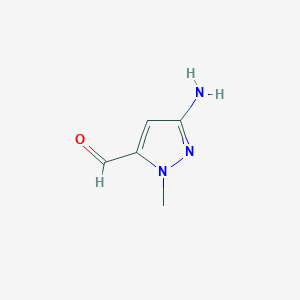
1-(6-Chloro-2-methoxypyrimidin-4-yl)azetidin-3-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(6-Chloro-2-methoxypyrimidin-4-yl)azetidin-3-ol is a heterocyclic compound that features both pyrimidine and azetidine rings
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 6-chloro-2-methoxypyrimidine with an azetidin-3-ol precursor under specific conditions . The reaction often requires a base such as sodium hydride and a solvent like dimethylformamide (DMF) to facilitate the coupling.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the use of catalysts and automated systems can improve efficiency and scalability .
Analyse Chemischer Reaktionen
Types of Reactions
1-(6-Chloro-2-methoxypyrimidin-4-yl)azetidin-3-ol can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound.
Substitution: Halogen atoms, such as chlorine, can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted pyrimidine derivatives .
Wissenschaftliche Forschungsanwendungen
1-(6-Chloro-2-methoxypyrimidin-4-yl)azetidin-3-ol has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It can be used in the production of advanced materials with specific properties
Wirkmechanismus
The mechanism of action of 1-(6-Chloro-2-methoxypyrimidin-4-yl)azetidin-3-ol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. This interaction can affect various biochemical pathways, leading to the desired therapeutic or biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 6-Chloro-2-methylpyrimidin-4-ol
- 2-Chloro-5-methylpyridin-3-ol
- 2-Chloro-6-iodo-5-methylpyridin-3-ol
- (2-Chloro-6-methylpyridin-4-yl)methanol
Uniqueness
1-(6-Chloro-2-methoxypyrimidin-4-yl)azetidin-3-ol is unique due to its specific combination of pyrimidine and azetidine rings. This structure imparts distinct chemical and biological properties, making it valuable for various applications. Its ability to undergo diverse chemical reactions and its potential as a pharmaceutical intermediate further highlight its uniqueness .
Eigenschaften
Molekularformel |
C8H10ClN3O2 |
|---|---|
Molekulargewicht |
215.64 g/mol |
IUPAC-Name |
1-(6-chloro-2-methoxypyrimidin-4-yl)azetidin-3-ol |
InChI |
InChI=1S/C8H10ClN3O2/c1-14-8-10-6(9)2-7(11-8)12-3-5(13)4-12/h2,5,13H,3-4H2,1H3 |
InChI-Schlüssel |
MBFFSHAGNJJPFM-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=NC(=CC(=N1)Cl)N2CC(C2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Bromo-5-fluorobenzo[d]thiazol-6-ol](/img/structure/B12962302.png)

![3-Phenylbenzo[d]isoxazol-7-amine](/img/structure/B12962316.png)





![9-Oxo-3-azabicyclo[3.3.1]nonane-1-carboxylic acid](/img/structure/B12962348.png)


![3-Bromo-5-fluoropyrazolo[1,5-a]pyridine](/img/structure/B12962369.png)


